molecular formula C21H16F3N3O2 B12492866 3-[4-(Benzyloxy)-3-methoxyphenyl]-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine

3-[4-(Benzyloxy)-3-methoxyphenyl]-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B12492866
M. Wt: 399.4 g/mol
InChI Key: PRHSAABEKVRZML-UHFFFAOYSA-N
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Description

3-[4-(BENZYLOXY)-3-METHOXYPHENYL]-6-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE is a heterocyclic compound that belongs to the triazolopyridine family. This class of compounds is known for its diverse biological activities, including antibacterial, antithrombotic, anti-inflammatory, antiproliferative, and herbicidal properties . The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, makes it a subject of significant interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-[4-(BENZYLOXY)-3-METHOXYPHENYL]-6-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE can be achieved through several synthetic routes. One common method involves the oxidative ring closure of a hydrazine intermediate. In this process, sodium hypochlorite is used as the oxidant, and ethanol serves as the solvent. The reaction is performed at room temperature for approximately three hours, resulting in a 73% isolated yield of the compound . This method is considered a clean and green approach due to the use of environmentally friendly reagents and conditions.

Chemical Reactions Analysis

3-[4-(BENZYLOXY)-3-METHOXYPHENYL]-6-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidative ring closure mentioned earlier is a key reaction in its synthesis. Sodium hypochlorite is commonly used as the oxidant in this reaction . The compound can also participate in substitution reactions, where different substituents can be introduced to modify its properties. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown potential as an antibacterial and antiproliferative agent . In medicine, it is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases. Additionally, it has applications in the industry as a molecular chemosensor for metal ions, anions, and amino acids .

Mechanism of Action

The mechanism of action of 3-[4-(BENZYLOXY)-3-METHOXYPHENYL]-6-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of bacterial growth, reduction of inflammation, and suppression of cancer cell proliferation . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interact with multiple targets makes it a promising candidate for further research.

Properties

Molecular Formula

C21H16F3N3O2

Molecular Weight

399.4 g/mol

IUPAC Name

3-(3-methoxy-4-phenylmethoxyphenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C21H16F3N3O2/c1-28-18-11-15(7-9-17(18)29-13-14-5-3-2-4-6-14)20-26-25-19-10-8-16(12-27(19)20)21(22,23)24/h2-12H,13H2,1H3

InChI Key

PRHSAABEKVRZML-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NN=C3N2C=C(C=C3)C(F)(F)F)OCC4=CC=CC=C4

Origin of Product

United States

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